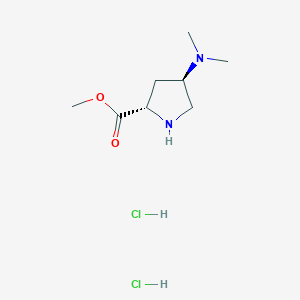
Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride
概要
説明
Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is a derivative of proline, an amino acid, and features a dimethylamino group, which imparts distinct chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride typically involves the esterification of (4R)-4-(dimethylamino)-L-proline with methanol in the presence of an acid catalyst. The reaction is followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable alcohols
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
化学反応の分析
Types of Reactions
Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives
Reduction: Corresponding alcohols
Substitution: Various substituted proline derivatives
科学的研究の応用
Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to proline.
Medicine: Explored for its potential therapeutic effects, particularly in the development of proline-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. The compound’s proline backbone allows it to fit into proline-specific binding sites, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl (4R)-4-(dimethylamino)-L-proline
- Methyl (4R)-4-(dimethylamino)-D-prolinate
- Methyl (4R)-4-(dimethylamino)-L-prolinamide
Uniqueness
Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride is unique due to its specific stereochemistry and the presence of both an ester and a dimethylamino group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
methyl (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-10(2)6-4-7(9-5-6)8(11)12-3;;/h6-7,9H,4-5H2,1-3H3;2*1H/t6-,7+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKDKOQAUASSGJ-VJBFUYBPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)C(=O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















